molecular formula C10H19NO B2577833 {8-Oxaspiro[4.5]decan-1-yl}methanamine CAS No. 1546741-05-2

{8-Oxaspiro[4.5]decan-1-yl}methanamine

Cat. No.: B2577833
CAS No.: 1546741-05-2
M. Wt: 169.268
InChI Key: QEEFIGIZWVYBHU-UHFFFAOYSA-N
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Description

{8-Oxaspiro[45]decan-1-yl}methanamine is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for {8-Oxaspiro[4.5]decan-1-yl}methanamine involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds under mild conditions and yields the desired oxaspirocycles with excellent selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{8-Oxaspiro[4.5]decan-1-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaspiro ketones.

    Reduction: Reduction reactions can convert the compound into different spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxaspiro ketones, spirocyclic amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{8-Oxaspiro[4.5]decan-1-yl}methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of {8-Oxaspiro[4.5]decan-1-yl}methanamine involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxaspiro[4.5]decane-7,9-dione
  • 8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride
  • 1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride

Uniqueness

{8-Oxaspiro[4.5]decan-1-yl}methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of novel compounds and materials.

Properties

IUPAC Name

8-oxaspiro[4.5]decan-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEFIGIZWVYBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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